molecular formula C14H11ClN2O B3196502 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate CAS No. 1000342-52-8

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate

Cat. No.: B3196502
CAS No.: 1000342-52-8
M. Wt: 258.7 g/mol
InChI Key: FMPZHLGXLMWMRA-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a nitrogen-containing fused heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core. Key structural features include:

  • N1-Benzyl substitution: Enhances lipophilicity and may influence pharmacokinetic properties .
  • 5-Olate moiety: The zwitterionic structure (positive charge at N5, negative charge at O5) could enhance solubility in polar solvents compared to neutral analogs .

This compound belongs to the pyrrolopyridine family, which is notable for applications in medicinal chemistry (e.g., kinase inhibitors, antiplatelet agents) and materials science .

Properties

IUPAC Name

1-benzyl-4-chloro-5-oxidopyrrolo[3,2-c]pyridin-5-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-14-12-6-8-16(13(12)7-9-17(14)18)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPZHLGXLMWMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C[N+](=C3Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-52-8
Record name 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-1-(phenylmethyl)-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate typically involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The pyrrolo-pyridine core can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The benzyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products include substituted pyrrolo[3,2-c]pyridines.

    Oxidation: Products include oxidized derivatives of the pyrrolo-pyridine core.

    Reduction: Products include reduced derivatives of the pyrrolo-pyridine core.

Scientific Research Applications

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Analogs of Pyrrolopyridine Derivatives
Compound Core Structure Substituents Key Property
Target Compound Pyrrolo[3,2-c]pyridine N1-Benzyl, C4-Cl Zwitterionic olate
1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine N1-Benzyl, C5-Br Cross-coupling precursor
5-Bromo-1-butyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine N1-Butyl, C5-Br Lipophilic intermediate
Table 2: Heterocycles with Related Bioactivities
Compound Core Structure Bioactivity/Application
Target Compound Pyrrolo[3,2-c]pyridine Not reported (inferred: kinase inhibition)
5-[(2-Chlorophenyl)methyl]-thieno[3,2-c]pyridin-5-ium-5-olate Thieno[3,2-c]pyridine Antiplatelet (Ticlopidine analog)
Pyrrolo[3,2-c]carbazole-2-carbohydrazide Pyrrolo-carbazole Antibacterial

Biological Activity

Overview

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolo-pyridine core, suggest diverse biological activities that warrant detailed exploration. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name: 1-benzyl-4-chloro-5-oxidopyrrolo[3,2-c]pyridin
  • CAS Number: 1000342-52-8
  • Molecular Formula: C14H11ClN2O

This structure allows for interactions with various biological targets, making it a candidate for drug development.

This compound interacts with specific enzymes and receptors, modulating their activity. The compound's mechanism involves:

  • Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and are targets in neurodegenerative diseases like Alzheimer's .
  • Cellular Signaling Modulation: The compound can alter signaling pathways by binding to protein targets, leading to changes in cellular responses.

Anticholinesterase Activity

Research indicates that derivatives of compounds similar to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin have demonstrated potent AChE inhibitory activity. For instance, some benzyl pyridinium derivatives have shown IC50 values in the low micromolar range (e.g., 5.90 ± 0.07 μM for AChE) . This suggests a promising role in treating Alzheimer's disease through dual inhibition of cholinesterases.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have reported that related pyrrolo-pyridine derivatives exhibit activity against various cancer cell lines by inhibiting kinases involved in cell proliferation . The unique structural features of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin may enhance its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin:

StudyFindings
Study A Investigated the AChE inhibitory activity of benzyl pyridinium derivatives; found significant inhibition with low IC50 values indicating potential for Alzheimer's treatment .
Study B Examined the anticancer effects on various cell lines; showed that modifications to the pyrrolo-pyridine core enhanced cytotoxicity against cancer cells .
Study C Explored the interactions of similar compounds with molecular targets through docking studies; identified key binding residues that could inform future drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate?

  • Methodology :

  • N-Alkylation : React the pyrrolopyridine core with benzyl bromide under phase-transfer conditions (e.g., tetrabutylammonium hydrogen sulfate as catalyst, KOH as base). This aligns with protocols for N1-alkylation of similar pyrrolopyridines .

  • Chlorination : Introduce the chloro substituent via electrophilic substitution using reagents like POCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC .

    • Key Considerations : Monitor reaction progress using LC-MS to avoid over-chlorination.

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure?

  • Methodology :

  • Grow high-quality crystals via slow evaporation in solvents like dichloromethane/hexane.

  • Use SC-XRD (e.g., Bruker SMART CCD detector) to determine bond lengths, angles, and confirm regiochemistry of substituents. For example, the chloro and benzyl groups’ positions can be validated against expected bond geometries .

  • Refinement software (SHELXL97) helps resolve disorder or thermal motion artifacts .

    • Data Table :
ParameterValue (Å/°)
C-Cl bond1.73–1.78
C-N (pyrrole)1.32–1.35
Dihedral angle (benzyl vs. core)15–25°

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to identify benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–8.5 ppm). Compare with literature data for analogous pyrrolopyridines .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl .
  • IR : Detect carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : If NMR shows unexpected splitting in benzyl protons, consider:

  • Dynamic effects : Rotational restriction of the benzyl group due to steric hindrance, leading to non-equivalent protons. Use variable-temperature NMR to observe coalescence .

  • Regioisomeric impurities : Optimize reaction conditions (e.g., lower temperature for chlorination) to minimize byproducts. Confirm via 2D NMR (COSY, NOESY) .

    • Example : In , two formylpyrrole isomers (8a and 8b) were distinguished using coupling constants and NOE correlations.

Q. What strategies improve regioselectivity in functionalizing the pyrrolopyridine core?

  • Methodology :

  • Directing groups : Install temporary protecting groups (e.g., sulfonyl) to direct chlorination to the 4-position .

  • Computational modeling : Use DFT calculations (Gaussian 09) to predict electrophilic substitution sites based on electron density maps .

  • Metal catalysis : Pd-mediated C-H activation for selective benzylation at the 1-position .

    • Data Table :
Substitution SiteYield (%) (With/Without Catalyst)
4-Chloro85 (NCS) vs. 45 (no catalyst)
1-Benzyl92 (Pd(OAc)₂) vs. 60 (thermal)

Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?

  • Methodology :

  • Bioisosteric replacement : Replace the chloro group with fluoro or trifluoromethyl groups to modulate electron-withdrawing effects .

  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to assess interactions with enzymes (e.g., kinases) and prioritize analogs with improved binding .

  • In vitro assays : Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in cell lines .

    • Case Study : highlights a PI3K inhibitor where chloro and fluorophenyl groups enhanced kinase selectivity by 10-fold compared to unsubstituted analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate
Reactant of Route 2
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate

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